molecular formula C5H5IN2O2 B1298065 4-iodo-1-methyl-1H-pyrazole-5-carboxylic acid CAS No. 75092-30-7

4-iodo-1-methyl-1H-pyrazole-5-carboxylic acid

Cat. No. B1298065
CAS RN: 75092-30-7
M. Wt: 252.01 g/mol
InChI Key: SZRMOKQNOJYMNK-UHFFFAOYSA-N
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Description

“4-iodo-1-methyl-1H-pyrazole-5-carboxylic acid” is a member of the class of pyrazoles . It is a compound with the molecular formula C5H5IN2O2 .


Molecular Structure Analysis

The molecular structure of “4-iodo-1-methyl-1H-pyrazole-5-carboxylic acid” consists of a pyrazole ring substituted by a carboxy group at position 4 and an iodine atom at position 3 . The InChI code for this compound is 1S/C5H5IN2O2/c1-8-4 (5 (9)10)3 (6)2-7-8/h2H,1H3, (H,9,10) .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 252.01 g/mol . It is a solid at room temperature . The exact mass and monoisotopic mass are 251.93957 g/mol . The compound has a topological polar surface area of 55.1 Ų .

Scientific Research Applications

Synthesis of Biologically Active Compounds

4-Iodopyrazole is a valuable intermediate for the synthesis of biologically active compounds . It’s used in the production of various pharmaceuticals and agrochemicals due to its versatile chemical structure .

Production of Heterobiaryls

4-Iodopyrazole has been used in an indium-mediated synthesis of heterobiaryls . Heterobiaryls are important structures in medicinal chemistry and materials science.

Iodination Reactions

4-Iodopyrazole undergoes iodination in the presence of iodine and ammonium hydroxide to yield 3,4-di-iodo- and 3,4,5-tri-iodo-pyrazole . These iodinated pyrazoles can be used as building blocks in organic synthesis.

Synthesis of Pyrazole Derivatives

Pyrazole derivatives have diverse biological activities, including roles such as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents . 4-Iodopyrazole can serve as a starting material for the synthesis of these derivatives.

Development of New Drugs

The derivatives of pyrazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . Therefore, 4-Iodopyrazole could potentially be used in the development of new drugs with these properties.

Research and Methodology Advancements

The study and application of 4-Iodopyrazole contribute to the advancement of methodologies in the field of organic chemistry . Its use in various reactions helps in understanding and developing new synthetic methods.

Safety and Hazards

The compound is classified as an irritant . It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

4-iodo-2-methylpyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5IN2O2/c1-8-4(5(9)10)3(6)2-7-8/h2H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZRMOKQNOJYMNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)I)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60350098
Record name 4-iodo-1-methyl-1H-pyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60350098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-iodo-1-methyl-1H-pyrazole-5-carboxylic acid

CAS RN

75092-30-7
Record name 4-iodo-1-methyl-1H-pyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60350098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Iodo-1-methyl-1H-pyrazole-5-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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